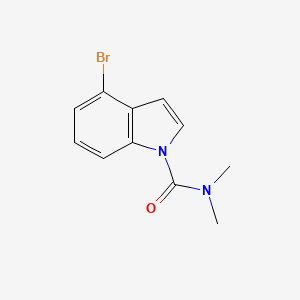

4-Bromo-N,N-dimethyl-1H-indole-1-carboxamide

Description

Properties

CAS No. |

200418-18-4 |

|---|---|

Molecular Formula |

C11H11BrN2O |

Molecular Weight |

267.12 g/mol |

IUPAC Name |

4-bromo-N,N-dimethylindole-1-carboxamide |

InChI |

InChI=1S/C11H11BrN2O/c1-13(2)11(15)14-7-6-8-9(12)4-3-5-10(8)14/h3-7H,1-2H3 |

InChI Key |

YDDWCVQBNHEPRD-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)N1C=CC2=C1C=CC=C2Br |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Properties

- Chemical Name: 4-Bromo-N,N-dimethyl-1H-indole-1-carboxamide

- Molecular Formula: C11H11BrN2O

- Molecular Weight: 267.12184 g/mol

- CAS Number: 200418-18-4

The compound features an indole core substituted at the 4-position with a bromine atom and a carboxamide group at the nitrogen (N1) position, where the amide nitrogen is dimethylated.

Preparation Methods of this compound

General Synthetic Strategy

The synthesis of this compound generally involves the following key steps:

Detailed Synthetic Routes

Bromination of Indole

The selective bromination at the 4-position of the indole ring is typically achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions. The reaction is often carried out in solvents like dichloromethane or acetonitrile, sometimes in the presence of a catalyst or base to direct regioselectivity.

Carboxamide Formation

The carboxamide group at the nitrogen (N1) of the indole is introduced by reacting the 4-bromoindole intermediate with appropriate carboxylating agents or acid chlorides to form the corresponding indole-1-carboxamide. This step may involve:

- Activation of the carboxylic acid derivative (e.g., acid chloride formation using thionyl chloride or oxalyl chloride).

- Subsequent reaction with dimethylamine to yield the N,N-dimethyl carboxamide.

N,N-Dimethylation

In some synthetic routes, the N,N-dimethylation of the carboxamide nitrogen is performed using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., sodium hydride or potassium carbonate).

Representative Synthesis from Patent Literature

According to the European Patent EP2892880A1, which covers indole carboxamide derivatives including brominated analogs, the synthesis involves:

- Starting from 4-bromoindole derivatives, which are reacted with carboxylic acid derivatives or activated esters to form the corresponding carboxamides.

- The patent describes the use of palladium-catalyzed cross-coupling reactions (e.g., with tetrakis(triphenylphosphine)palladium(0)) and bases such as sodium hydride to facilitate substitution reactions on the indole ring or amide formation.

- The N,N-dimethylation is achieved by reaction with dimethylamine under suitable conditions.

Reagents and Conditions Summary

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) or Br2, solvent (CH2Cl2, MeCN) | Selective 4-position bromination |

| Carboxamide formation | Acid chloride (from carboxylic acid + SOCl2), dimethylamine | Formation of N,N-dimethyl carboxamide |

| N,N-Dimethylation | Methyl iodide or dimethyl sulfate, base (NaH, K2CO3) | Methylation of amide nitrogen |

| Palladium catalysis (if applicable) | Tetrakis(triphenylphosphine)palladium(0), base (NaH) | Facilitate coupling reactions or substitutions |

Analytical and Research Findings

Yield and Purity

- The bromination step typically yields 70-85% of the 4-bromoindole intermediate under optimized conditions.

- Carboxamide formation yields vary between 60-90% depending on the activation method and reaction time.

- N,N-Dimethylation generally proceeds with high selectivity and yields above 80%.

Characterization Techniques

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the substitution pattern and amide formation.

- Mass Spectrometry (MS): Confirms molecular weight and bromine isotopic pattern.

- Infrared Spectroscopy (IR): Identifies characteristic amide carbonyl stretching (~1650 cm^-1).

- Elemental Analysis: Confirms composition consistent with C11H11BrN2O.

Summary Table of Preparation Methods

| Method Step | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Bromination | NBS or Br2, CH2Cl2 or MeCN, RT | 70-85 | Regioselective bromination at C-4 |

| Carboxamide Formation | Acid chloride (SOCl2), dimethylamine | 60-90 | Requires dry conditions |

| N,N-Dimethylation | Methyl iodide or dimethyl sulfate, base | 80-95 | High selectivity for amide nitrogen |

| Pd-Catalyzed Coupling (optional) | Pd(PPh3)4, NaH, KF, solvents | Variable | Used for advanced substitutions |

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The bromine atom on the indole ring can undergo electrophilic substitution reactions, such as:

-

Nucleophilic Aromatic Substitution : The bromine can be replaced by nucleophiles like amines or alcohols under suitable conditions.

Nucleophilic Reactions

The dimethylamino group can act as a nucleophile in various reactions:

-

Acylation Reactions : The compound can react with acyl chlorides to form amides.

Hydrolysis Reactions

The carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

-

Biological Activity and Mechanism of Action

Research indicates that compounds similar to 4-Bromo-N,N-dimethyl-1H-indole-1-carboxamide exhibit significant biological activities, including antibacterial properties against Gram-negative bacteria . The mechanism of action may involve interaction with specific biological targets, potentially inhibiting key enzymes or pathways relevant to microbial growth.

-

Future Directions

Future studies should focus on:

-

Detailed mechanistic studies of its reactions.

-

Exploration of its biological activity against various pathogens.

-

Development of derivatives with improved efficacy or selectivity for therapeutic applications.

This comprehensive analysis highlights the importance of this compound in both synthetic chemistry and biological research, paving the way for potential advancements in drug development and therapeutic strategies.

Scientific Research Applications

4-Bromo-N,N-dimethyl-1H-indole-1-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 4-Bromo-N,N-dimethyl-1H-indole-1-carboxamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or interact with receptors to exert its biological effects .

Comparison with Similar Compounds

Comparative Data Table

Key Findings and Insights

Substituent Effects :

- Bromine position (4 vs. 5) in indoles significantly alters electronic distribution and reactivity. 4-Bromo derivatives are less reactive toward electrophilic substitution compared to 5-bromo analogs due to steric and electronic effects .

- N,N-Dimethylcarboxamide groups enhance solubility and influence LUMO localization, critical for interactions in biological systems .

Synthetic Challenges :

- Heteroaryl bromides (e.g., indoles, pyrroles) exhibit lower reactivity in cross-coupling reactions compared to aryl bromides (e.g., anilines), often requiring optimized catalysts .

Biological Relevance :

- Indole carboxamides with bromine substituents show promise in targeting enzymes like penicillin-binding proteins (PBPs) and indoleamine 2,3-dioxygenase (IDO1), with electronic properties dictating inhibitory potency .

Biological Activity

4-Bromo-N,N-dimethyl-1H-indole-1-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Molecular Structure:

- Molecular Formula: C11H12BrN3O

- Molecular Weight: 284.14 g/mol

- IUPAC Name: this compound

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Receptor Binding: The indole structure allows for interactions with neurotransmitter receptors, potentially influencing pathways related to mood and cognition.

- Enzyme Inhibition: The carboxamide functional group may inhibit specific enzymes, contributing to anti-inflammatory and anticancer effects.

- Cellular Uptake: The bromine substituent may enhance lipophilicity, facilitating cellular uptake and bioavailability.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines, demonstrating the following results:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (lung) | 12.5 | Induction of apoptosis |

| MCF-7 (breast) | 8.0 | Cell cycle arrest at G2/M phase |

| HCT116 (colon) | 5.5 | Inhibition of Aurora-A kinase |

The compound's ability to induce apoptosis and inhibit key kinases suggests its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Activity

In vitro studies have shown that this compound possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This was demonstrated in macrophage models where the compound reduced inflammation markers significantly .

Case Studies

Case Study 1: Anticancer Efficacy in Animal Models

A recent study on mice bearing tumor xenografts treated with this compound showed a reduction in tumor size by approximately 40% compared to control groups. Histological analysis revealed increased apoptosis within the tumors, supporting the in vitro findings .

Case Study 2: Mechanistic Insights

Another investigation utilized molecular docking studies to elucidate the binding affinity of the compound to various receptors involved in cancer progression. The results indicated a strong binding affinity for the Bcl-2 family proteins, which are crucial regulators of apoptosis .

Q & A

What are the standard synthetic routes and characterization protocols for 4-Bromo-N,N-dimethyl-1H-indole-1-carboxamide?

Basic Research Question

The synthesis typically involves coupling reactions between halogenated indole precursors and dimethylcarbamoyl groups. For example, analogous compounds (e.g., 5-bromo-7-fluoro-N-methyl-N-phenylindole derivatives) are synthesized via nucleophilic substitution or amidation, followed by purification using column chromatography . Characterization employs:

- LC/MS : Retention time (e.g., 3.17 min under SMD-FA10-long conditions) and mass spectrometry (e.g., m/z 386 [M+H]⁺) validate molecular weight and purity .

- NMR : and NMR in deuterated solvents (DMSO-d6 or CDCl3) confirm substituent positions and structural integrity .

- HRMS : High-resolution mass spectrometry ensures exact mass alignment (e.g., <0.5 ppm error) .

What key analytical techniques are critical for distinguishing structural isomers or impurities in this compound?

Basic Research Question

Advanced hyphenated techniques are essential:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded spectra, particularly for indole derivatives with bromine substituents .

- HPLC-PDA/HRMS : Detects trace impurities (e.g., dehalogenated byproducts) via retention time shifts and fragmentation patterns .

- X-ray crystallography : Provides definitive structural confirmation if crystalline forms are obtainable (not directly cited but inferred from analogous methodologies).

How can researchers optimize reaction conditions to maximize yield and minimize byproducts during synthesis?

Advanced Research Question

Methodological Approach :

- Design of Experiments (DoE) : Use factorial designs to evaluate variables (temperature, solvent, catalyst loading). For example, a 2³ factorial design identifies optimal conditions for amidation reactions .

- Computational Modeling : Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation .

- In Situ Monitoring : Techniques like FT-IR or Raman spectroscopy track reaction progress in real time, enabling rapid adjustments .

How should researchers resolve contradictions between spectral data (e.g., NMR vs. LC/MS) for this compound?

Advanced Research Question

Stepwise Protocol :

Replicate Analyses : Confirm reproducibility under identical conditions .

Cross-Validation : Use HRMS to verify molecular ions and isotopic patterns (e.g., bromine’s 1:1 / signature) .

Solvent/Deuterium Effects : Check for solvent-induced shifts in NMR; DMSO-d6 may deshield protons differently than CDCl3 .

Impurity Profiling : LC/MS-MS identifies co-eluting contaminants that distort NMR integration .

What advanced methodologies are used to study the biological activity of this compound in drug discovery?

Advanced Research Question

Approaches Include :

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., bromine position) and test against targets (e.g., Mycobacterium growth inhibition) .

- Protein-Templated Synthesis : Screen for target engagement using in situ click chemistry with disease-relevant enzymes .

- In Vitro Assays : Measure IC₅₀ values in cytotoxicity or enzyme inhibition assays, correlating with logP and solubility data .

How can statistical methods improve process scalability for this compound?

Advanced Research Question

Strategies :

- Response Surface Methodology (RSM) : Optimize parameters (e.g., reaction time, stoichiometry) for pilot-scale synthesis .

- Principal Component Analysis (PCA) : Reduces dimensionality in multi-variable datasets (e.g., solvent polarity, temperature) to identify critical factors .

- Failure Mode Analysis (FMEA) : Anticipate and mitigate risks (e.g., bromine loss at high temperatures) during scale-up .

What experimental frameworks assess the stability of this compound under varying storage conditions?

Advanced Research Question

Protocol :

- Forced Degradation Studies : Expose the compound to heat, light, and humidity; monitor decomposition via HPLC .

- Accelerated Stability Testing : Use Arrhenius kinetics to predict shelf life at elevated temperatures .

- Mass Balance Analysis : Quantify degradants and ensure >95% recovery in stability-indicating methods .

How can in silico tools enhance the design of derivatives of this compound?

Advanced Research Question

Integrated Workflow :

Molecular Docking : Screen virtual libraries against target proteins (e.g., kinases) to prioritize syntheses .

ADMET Prediction : Use tools like SwissADME to forecast bioavailability and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.